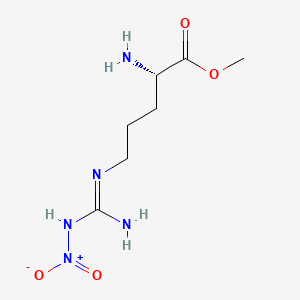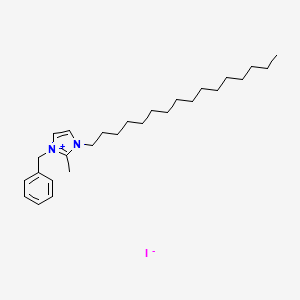![molecular formula C16H8ClF3N4S B1678725 8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 303997-35-5](/img/structure/B1678725.png)
8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Descripción general
Descripción
“8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline” is a chemical compound with the empirical formula C16H8ClF3N4S . It is also known as R-7050 . This compound is a cell-permeable TNF-α receptor antagonist that blocks TNF-α-induced binding of TNF-αRI with TNFαR-associated death domain protein and receptor interacting protein 1, blocking internalization of the TNFα-TNFαR complex .
Molecular Structure Analysis
The molecular weight of this compound is 380.77 . The SMILES string representation of its structure isClC1=CC=C(N=C(SC2=CC=CC=C2)C3=NN=C(C(F)(F)F)N34)C4=C1 . Physical And Chemical Properties Analysis
This compound is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL when warmed . It is stable when stored at -20°C .Aplicaciones Científicas De Investigación
TNF-α Antagonist
This compound, also known as R-7050, acts as a TNF-α receptor antagonist . It blocks the binding of TNF-αRI with TNFαR-associated death domain protein and receptor interacting protein 1, thereby blocking the internalization of the TNFα-TNFαR complex . This makes it a potential candidate for research in inflammatory diseases where TNF-α plays a significant role.
Inhibition of Caspase Activation
R-7050 selectively inhibits TNF-α-induced caspase activation and cell death in ME180 cells . This suggests potential applications in research related to apoptosis and cell death.
NF-κB Activation Inhibition
R-7050 exhibits higher potency against TNF-α-induced NF-κB activation than IL-1β-induced NF-κB activation . This indicates its potential use in research on NF-κB related pathways and diseases.
Neurovascular Injury Research
R-7050 was found to reduce neurovascular injury in a mouse model of hemorrhagic stroke . This suggests its potential application in neurology and stroke research.
Biochemical Research
Due to its unique structure and properties, this compound can be used in various biochemical research applications . Its solubility in DMSO and stability at low temperatures make it suitable for laboratory use .
Synthesis of Derivatives
The unique structure of this compound makes it a potential starting point for the synthesis of a variety of derivatives . These derivatives could have a wide range of applications in medicinal chemistry and drug discovery.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Tumor Necrosis Factor-alpha (TNF-α) receptor . TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction.
Mode of Action
This compound acts as a TNF-α receptor antagonist .
Biochemical Pathways
The compound selectively inhibits TNF-α-induced caspase activation and cell death . It exhibits higher potency against TNF-α-induced than IL-1β-induced NF-κB activation . NF-κB is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection.
Result of Action
The compound’s action results in the inhibition of TNF-α-induced caspase activation and cell death . This can have significant effects at the molecular and cellular levels, potentially influencing processes such as inflammation and apoptosis.
Action Environment
The compound is stable under normal storage conditions (2-8°C) and should be protected from light . .
Propiedades
IUPAC Name |
8-chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N4S/c17-9-6-7-11-12(8-9)24-13(22-23-15(24)16(18,19)20)14(21-11)25-10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUMKHOVGVYGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



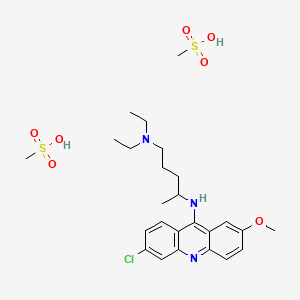
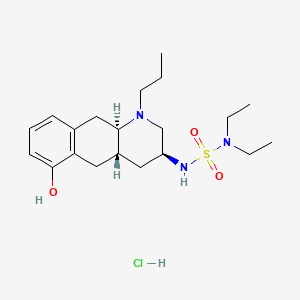
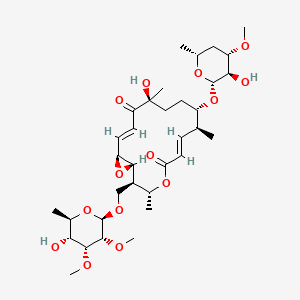
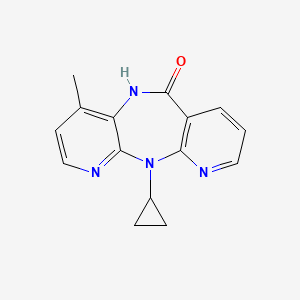
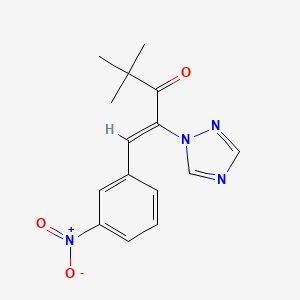
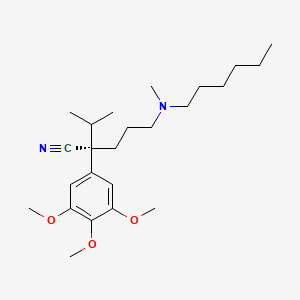
![8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B1678651.png)

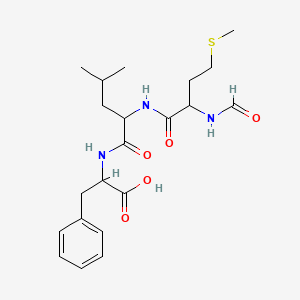
![(4R,8R,18R,22S,26R)-12,14,30,32-Tetrahydroxy-22-(hydroxymethyl)-4,8,18,26-tetramethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B1678656.png)
![1-(5-Bromo-6-methoxypyridin-2-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B1678658.png)
![N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine](/img/structure/B1678659.png)
